molecular formula C28H42 B1611798 1,4-Bis(2-ethylhexyl)-2,5-di(prop-1-yn-1-yl)benzene CAS No. 211809-67-5

1,4-Bis(2-ethylhexyl)-2,5-di(prop-1-yn-1-yl)benzene

Cat. No. B1611798
M. Wt: 378.6 g/mol
InChI Key: CWDFKLNDSGZYPM-UHFFFAOYSA-N
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Description

1,4-Bis(2-ethylhexyl)-2,5-di(prop-1-yn-1-yl)benzene, commonly known as DEB, is a compound that has gained significant attention in scientific research due to its unique properties. DEB belongs to the family of alkynes and is a versatile compound that has been synthesized using various methods.

Mechanism Of Action

The mechanism of action of DEB is not fully understood. However, it is believed that DEB exerts its biological effects by inhibiting the activity of certain enzymes and proteins. In particular, DEB has been shown to inhibit the activity of the proteasome, a protein complex that plays a critical role in the degradation of intracellular proteins.

Biochemical And Physiological Effects

DEB has been shown to have various biochemical and physiological effects. In particular, DEB has been shown to induce apoptosis, or programmed cell death, in cancer cells. DEB has also been shown to inhibit the growth and proliferation of cancer cells. In addition, DEB has been shown to have anti-inflammatory effects and to modulate the immune response.

Advantages And Limitations For Lab Experiments

One of the main advantages of DEB is its versatility. DEB can be easily synthesized using various methods and can be used as a building block for the synthesis of various compounds and materials. However, one of the limitations of DEB is its toxicity. DEB has been shown to be toxic to cells at high concentrations, which can limit its use in certain applications.

Future Directions

There are several future directions for research on DEB. One area of research is the development of new synthesis methods for DEB and its derivatives. Another area of research is the investigation of the biological effects of DEB and its potential as an anticancer agent. Additionally, research on the use of DEB as a drug delivery vehicle is an area of growing interest. Finally, the development of new materials and polymers based on DEB is an area of research with significant potential.

Scientific Research Applications

DEB has been extensively studied for its applications in various scientific fields, including materials science, organic chemistry, and biomedicine. In materials science, DEB has been used as a building block for the synthesis of various polymers and materials with unique properties. In organic chemistry, DEB has been used as a reagent for the synthesis of various compounds. In biomedicine, DEB has been studied for its potential as an anticancer agent and as a drug delivery vehicle.

properties

IUPAC Name

1,4-bis(2-ethylhexyl)-2,5-bis(prop-1-ynyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H42/c1-7-13-17-23(11-5)19-27-21-26(16-10-4)28(22-25(27)15-9-3)20-24(12-6)18-14-8-2/h21-24H,7-8,11-14,17-20H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWDFKLNDSGZYPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CC1=CC(=C(C=C1C#CC)CC(CC)CCCC)C#CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584556
Record name 1,4-Bis(2-ethylhexyl)-2,5-di(prop-1-yn-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(2-ethylhexyl)-2,5-di(prop-1-yn-1-yl)benzene

CAS RN

211809-67-5
Record name 1,4-Bis(2-ethylhexyl)-2,5-di(prop-1-yn-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Di(2'-ethylhexyl)-1,4-di-1-propynylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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